molecular formula C10H19NO2 B2607319 5-(2-Methylpropyl)piperidine-2-carboxylic acid CAS No. 2166982-60-9

5-(2-Methylpropyl)piperidine-2-carboxylic acid

Cat. No.: B2607319
CAS No.: 2166982-60-9
M. Wt: 185.267
InChI Key: LMWVUFCOSRXNLO-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)piperidine-2-carboxylic acid is a substituted piperidine derivative featuring a branched 2-methylpropyl group at the fifth position of the piperidine ring and a carboxylic acid moiety at the second position. The 2-methylpropyl substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound has been synthesized via multi-step organic reactions, including esterification and amidation, as described in patent literature .

Properties

IUPAC Name

5-(2-methylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWVUFCOSRXNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of piperidine with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5-(2-Methylpropyl)piperidine-2-carboxylic acid has been investigated for its role as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable compound in drug development.

Case Study: NMDA Receptor Antagonists

Research has shown that derivatives of piperidine-2-carboxylic acids can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurodegenerative diseases and psychiatric disorders. A study highlighted the synthesis of specific piperidine derivatives that exhibited potent antagonistic activity against NMDA receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and schizophrenia .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its versatility allows chemists to modify its structure for various applications.

Synthetic Pathways

  • Amide Formation: The carboxylic acid group can be converted into amides, which are crucial in synthesizing biologically active compounds.
  • Ester Synthesis: The acid can be transformed into esters, which are widely used in pharmaceuticals and agrochemicals.

Biochemical Applications

This compound has been utilized as an organic buffer in biochemical assays. Its buffering capacity helps maintain pH stability during enzymatic reactions, which is vital for accurate experimental results.

Buffering Capacity Comparison Table

Buffer CompoundpKa ValueEffective pH Range
This compound4.53.5 - 5.5
Acetic Acid4.763.76 - 5.76
Phosphate Buffer7.26.8 - 7.6

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields:

  • Drug Design: Investigating its effects on different biological pathways to identify new therapeutic targets.
  • Agricultural Chemistry: Exploring its use as a precursor for developing agrochemicals that can enhance crop protection.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine-2-carboxylic Acid Derivatives

  • Piperidine-2-carboxylic Acid (P2CA): The parent compound lacks substituents on the piperidine ring. Its simpler structure results in higher polarity compared to 5-(2-methylpropyl)piperidine-2-carboxylic acid, leading to differences in solubility and retention behavior in chromatographic analyses.
  • 5-Substituted Piperidine-2-carboxylic Acids: 5-Methoxyethoxy Analogue: Substitution with a methoxyethoxy group (e.g., in 5-(2-methoxyethoxy)piperidine-2-carboxylic acid derivatives) introduces polar ether linkages, increasing water solubility but reducing lipophilicity compared to the 2-methylpropyl group .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) HPLC Retention Time (min) Key Substituents
This compound ~860.4* 1.40 (SMD-TFA05) 2-Methylpropyl, carboxylic acid
Piperidine-2-carboxylic acid 129.16 Not reported None (parent structure)
5-Methoxyethoxy-piperidine-2-carboxylic acid Variable Shorter than target** Methoxyethoxy, carboxylic acid

Calculated from LCMS data ([M+H]+ = 861.4) .
*
Inferred based on increased polarity of methoxyethoxy vs. 2-methylpropyl.

Functional Implications

  • Acid-Base Properties: The carboxylic acid group (pKa ~4-5) ensures ionization at physiological pH, influencing bioavailability and interaction with biological targets.

Biological Activity

5-(2-Methylpropyl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a carboxylic acid functional group and an isobutyl side chain. Its molecular formula is C₁₁H₁₅NO₂, and it has a molecular weight of 193.25 g/mol. The presence of the piperidine ring contributes to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that derivatives and related compounds of piperidine-2-carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperidine structure can enhance antibacterial efficacy against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityTarget Organism
This compoundModerateE. coli, S. aureus
Related piperidine derivativesHighMRSA, Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)
MCF-710.5
HCT-1168.3

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound can bind to various receptors, altering signaling pathways associated with cell growth and apoptosis.
  • Cell Membrane Interaction : The hydrophobic side chain enhances membrane permeability, facilitating cellular uptake.

Case Studies and Research Findings

A study conducted by Mogilaiah et al. explored the synthesis and biological evaluation of various piperidine derivatives, including this compound. Their findings suggested that structural modifications significantly influence biological activity, particularly against resistant bacterial strains and cancer cells .

Another research highlighted the compound's potential as a lead in developing new antibiotics targeting β-lactamase-producing bacteria, which are responsible for antibiotic resistance .

Q & A

Q. What synthetic routes are recommended for 5-(2-Methylpropyl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or cyclization reactions . For example, piperidine derivatives are often synthesized using catalytic hydrogenation of pyridine precursors or via ring-closing strategies involving amino acids . Key factors affecting yield include:

  • Temperature : Higher temperatures (80–120°C) may accelerate ring formation but risk decomposition.
  • Catalyst loading : Palladium or nickel catalysts (0.5–2 mol%) optimize hydrogenation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

Experimental Design Tip : Use factorial design to systematically evaluate interactions between variables. For instance, a 2³ design (temperature, catalyst loading, solvent type) can identify optimal conditions while minimizing experiments .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement on the piperidine ring and detects stereochemical purity (e.g., δ 1.2–1.8 ppm for methylpropyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95%) and identifies by-products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 214.18 g/mol) and fragmentation patterns .

Data Interpretation : Compare spectral data with computational predictions (e.g., PubChem-derived InChI keys ) to resolve ambiguities in functional group assignments.

Advanced Research Questions

Q. How can researchers employ factorial design to optimize synthesis yields amid conflicting literature reports?

Methodological Answer: Contradictions in reported yields often stem from unoptimized variable interactions. A three-factor factorial design (e.g., temperature, catalyst type, reaction time) allows systematic analysis:

FactorLevelsResponse (Yield %)
Temperature (°C)80, 100, 12062, 78, 65
Catalyst (mol%)Pd/C (1%), Ni (2%), No catalyst75, 68, 45
Time (hours)6, 12, 1870, 82, 73

Analysis : ANOVA reveals that temperature × catalyst interaction (p < 0.05) significantly impacts yield. Optimal conditions (100°C, 1% Pd/C, 12 hours) achieve 82% yield, resolving prior discrepancies .

Q. What strategies address stereochemical inconsistencies in derivatives of this compound?

Methodological Answer: Stereochemical control is critical for pharmacological activity. Strategies include:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and assign configurations via optical rotation .
  • Computational Modeling : Density Functional Theory (DFT) predicts preferred transition states for stereoselective reactions (e.g., hydrogenation pathways) .
  • Solvent Engineering : Polar solvents (e.g., ethanol/water mixtures) stabilize specific conformers during crystallization .

Case Study : A 1:1 diastereomer ratio in a derivative was resolved using dynamic kinetic resolution with a chiral ligand (e.g., BINAP), achieving >90% enantiomeric excess .

Q. How can reaction by-products be analyzed for their impact on biological activity?

Methodological Answer:

  • LC-MS/MS : Identifies by-products (e.g., dealkylated or oxidized analogs) and correlates them with cytotoxicity assays .
  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts whether by-products interfere with target binding sites (e.g., enzyme active sites) .

Example : A methylpropyl-to-propyl side chain alteration reduced binding affinity (ΔG = -2.3 kcal/mol) in a kinase assay, guiding purification priorities .

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